[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-yl-acetic acid
CAS No.: 369403-40-7
Cat. No.: VC3864407
Molecular Formula: C27H21NO4
Molecular Weight: 423.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 369403-40-7 |
|---|---|
| Molecular Formula | C27H21NO4 |
| Molecular Weight | 423.5 g/mol |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-naphthalen-2-ylacetic acid |
| Standard InChI | InChI=1S/C27H21NO4/c29-26(30)25(19-14-13-17-7-1-2-8-18(17)15-19)28-27(31)32-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-15,24-25H,16H2,(H,28,31)(H,29,30) |
| Standard InChI Key | XWRGISZRUVIDKT-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a naphthalen-2-ylacetic acid core, where the acetic acid moiety is substituted at the α-position with an Fmoc-protected amino group. The Fmoc group—comprising a 9-fluorenylmethyl carbonate—confers stability under basic conditions while allowing selective deprotection under mild acidic conditions. The naphthalene ring system enhances aromatic stacking interactions, which can influence crystallization behavior and solubility in organic solvents.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>27</sub>H<sub>21</sub>NO<sub>4</sub> |
| Molecular Weight | 423.5 g/mol |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-naphthalen-2-ylacetic acid |
| CAS Registry Number | 369403-40-7 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 7 |
The XLogP3 value, estimated at 5.2, indicates moderate lipophilicity, aligning with its preferential solubility in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
Synthesis and Purification Strategies
Synthetic Pathways
The synthesis involves sequential protection and coupling reactions:
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Amino Group Protection: The primary amine of naphthalen-2-ylglycine is shielded using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.
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Backbone Assembly: The naphthalene ring is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling, depending on the starting material.
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Acid Activation: The carboxylic acid group is activated using reagents like hydroxybenzotriazole (HOBt) or oxyma pure to facilitate peptide bond formation .
Purification Techniques
Crude product purification typically employs reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile-water gradients. Analytical methods such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy ensure >95% purity, critical for peptide synthesis applications .
Applications in Peptide Synthesis
Role as a Protecting Group
The Fmoc group’s orthogonal deprotection mechanism—achieved via piperidine or DBU in DMF—enables sequential peptide elongation without disturbing acid-labile side chains . This contrasts with older tert-butoxycarbonyl (Boc) strategies requiring harsh acidic conditions .
Case Study: β-Amyloid Peptide Synthesis
In Alzheimer’s disease research, [(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-yl-acetic acid has been utilized to synthesize Aβ<sub>1–42</sub> peptides. The naphthalene moiety improves solubility during solid-phase synthesis, reducing aggregation-prone intermediates. Post-assembly, the Fmoc group is cleaved with 20% piperidine, yielding the free amine for subsequent coupling .
| Supplier | Purity | Packaging | Price Range (USD/g) |
|---|---|---|---|
| Alfa Chemistry | ≥98% | 1–100 mg | $250–$400 |
| VulcanChem | ≥95% | 50–500 mg | $300–$450 |
| China-based Suppliers | ≥90% | 1–10 g | $150–$250 |
Note: Bulk quantities (>10 g) often require custom synthesis requests due to limited stock .
Recent Developments and Future Directions
Innovations in SPPS
Recent studies explore modifying the naphthalene ring with electron-withdrawing groups (e.g., nitro or cyano) to enhance coupling efficiency in sterically hindered peptides. Concurrently, greener solvent systems—such as cyclopentyl methyl ether (CPME)—are being tested to replace traditional DCM .
Bioconjugation Applications
Emerging research investigates this compound’s utility in antibody-drug conjugates (ADCs), where the naphthalene moiety may improve linker stability in vivo . Preliminary results show a 15% increase in plasma half-life compared to polyethylene glycol (PEG)-based linkers .
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